![molecular formula C17H16N2O3S B5120933 [(5-acetyl-3-cyano-6-methyl-4-phenyl-1,4-dihydro-2-pyridinyl)thio]acetic acid](/img/structure/B5120933.png)
[(5-acetyl-3-cyano-6-methyl-4-phenyl-1,4-dihydro-2-pyridinyl)thio]acetic acid
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Overview
Description
[(5-acetyl-3-cyano-6-methyl-4-phenyl-1,4-dihydro-2-pyridinyl)thio]acetic acid, also known as ACTPA, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of pyridine derivatives and has a thioacetic acid group attached to its pyridine ring.
Mechanism of Action
The mechanism of action of [(5-acetyl-3-cyano-6-methyl-4-phenyl-1,4-dihydro-2-pyridinyl)thio]acetic acid is not fully understood. However, it has been proposed that [(5-acetyl-3-cyano-6-methyl-4-phenyl-1,4-dihydro-2-pyridinyl)thio]acetic acid may act by inhibiting the activity of certain enzymes or by interacting with specific receptors in cells. Further research is needed to elucidate the exact mechanism of action of [(5-acetyl-3-cyano-6-methyl-4-phenyl-1,4-dihydro-2-pyridinyl)thio]acetic acid.
Biochemical and Physiological Effects:
Studies have shown that [(5-acetyl-3-cyano-6-methyl-4-phenyl-1,4-dihydro-2-pyridinyl)thio]acetic acid exhibits anti-inflammatory and antioxidant activities by reducing the levels of pro-inflammatory cytokines and reactive oxygen species in cells. [(5-acetyl-3-cyano-6-methyl-4-phenyl-1,4-dihydro-2-pyridinyl)thio]acetic acid has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, [(5-acetyl-3-cyano-6-methyl-4-phenyl-1,4-dihydro-2-pyridinyl)thio]acetic acid has shown potential as an inhibitor of acetylcholinesterase, which could be useful in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using [(5-acetyl-3-cyano-6-methyl-4-phenyl-1,4-dihydro-2-pyridinyl)thio]acetic acid in lab experiments is its potential therapeutic applications in various fields. However, a limitation is that the mechanism of action of [(5-acetyl-3-cyano-6-methyl-4-phenyl-1,4-dihydro-2-pyridinyl)thio]acetic acid is not fully understood, which makes it difficult to predict its effects in different experimental conditions.
Future Directions
For research on [(5-acetyl-3-cyano-6-methyl-4-phenyl-1,4-dihydro-2-pyridinyl)thio]acetic acid include investigating its potential as a therapeutic agent for various diseases, elucidating its mechanism of action, and optimizing its synthesis method to improve its yield and purity. Additionally, further studies are needed to determine the optimal dosage and administration route of [(5-acetyl-3-cyano-6-methyl-4-phenyl-1,4-dihydro-2-pyridinyl)thio]acetic acid for therapeutic use.
Synthesis Methods
The synthesis of [(5-acetyl-3-cyano-6-methyl-4-phenyl-1,4-dihydro-2-pyridinyl)thio]acetic acid involves the reaction of 3-cyano-6-methyl-4-phenyl-2-pyridinethiol with acetic anhydride in the presence of a catalyst. The resulting product is purified by recrystallization to obtain pure [(5-acetyl-3-cyano-6-methyl-4-phenyl-1,4-dihydro-2-pyridinyl)thio]acetic acid. The synthesis of [(5-acetyl-3-cyano-6-methyl-4-phenyl-1,4-dihydro-2-pyridinyl)thio]acetic acid has been optimized to improve its yield and purity.
Scientific Research Applications
[(5-acetyl-3-cyano-6-methyl-4-phenyl-1,4-dihydro-2-pyridinyl)thio]acetic acid has been studied for its potential therapeutic applications in various fields. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. [(5-acetyl-3-cyano-6-methyl-4-phenyl-1,4-dihydro-2-pyridinyl)thio]acetic acid has also shown potential as an inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
properties
IUPAC Name |
2-[(5-acetyl-3-cyano-6-methyl-4-phenyl-1,4-dihydropyridin-2-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-10-15(11(2)20)16(12-6-4-3-5-7-12)13(8-18)17(19-10)23-9-14(21)22/h3-7,16,19H,9H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTCKFOSWCAVJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)O)C#N)C2=CC=CC=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5270621 |
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